molecular formula C18H20N6O4 B11515278 1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B11515278
M. Wt: 384.4 g/mol
InChI Key: YOBVYQQTGNHADI-UHFFFAOYSA-N
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Description

1-(2-HYDROXYETHYL)-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE is a complex organic compound that belongs to the class of triazino purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-HYDROXYETHYL)-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation reactions: Combining smaller molecules to form the triazino purine core.

    Substitution reactions: Introducing functional groups such as the hydroxyethyl and methoxyphenyl groups.

    Cyclization reactions: Forming the triazino ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-HYDROXYETHYL)-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the triazino ring.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions could produce various substituted triazino purines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-HYDROXYETHYL)-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.

    Signal transduction pathways: Modulating cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-HYDROXYETHYL)-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE: can be compared with other triazino purines and related compounds, such as:

Uniqueness

The uniqueness of 1-(2-HYDROXYETHYL)-3-(3-METHOXYPHENYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C18H20N6O4/c1-21-15-14(16(26)22(2)18(21)27)23-10-13(11-5-4-6-12(9-11)28-3)20-24(7-8-25)17(23)19-15/h4-6,9,25H,7-8,10H2,1-3H3

InChI Key

YOBVYQQTGNHADI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCO)C4=CC(=CC=C4)OC

Origin of Product

United States

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